

Technical Guide: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name:	3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde
CAS No.:	134099-21-1
Cat. No.:	B1316187

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CAS No: 134099-21-1 Role: Advanced Fluorinated Building Block for Medicinal Chemistry^[1]

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, **3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde** represents a "privileged scaffold."^[1] It is not merely a reagent but a strategic tool used to modulate lipophilicity, metabolic stability, and protein-ligand binding kinetics.^[1]

This aldehyde integrates three distinct halogen motifs onto a single benzene core, creating a unique electronic environment:

- 4-Trifluoromethyl (): Provides significant lipophilicity and metabolic resistance (blocking para-oxidation).^[1]
- 2-Fluoro ()

): Acts as a "gatekeeper" for conformation via intramolecular hydrogen bonding (with the aldehyde oxygen) and serves as a highly activated leaving group for nucleophilic aromatic substitution (

).[1]

- 3-Chloro (

): A steric handle that fills hydrophobic pockets in enzyme active sites (e.g., kinase hinge regions) and electronically decouples the fluoro and trifluoromethyl groups.[1]

Chemical Profile Table

Property	Specification
CAS Number	134099-21-1
Molecular Formula	
Molecular Weight	226.56 g/mol
Appearance	Colorless to pale yellow liquid (low melting solid)
Boiling Point	~85-90°C at 10 mmHg (Predicted based on analogs)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in water
Reactivity Class	Electrophilic Aldehyde; Active Substrate

Part 2: Synthesis Protocol (Authoritative Methodology)

While oxidative routes from toluene exist, the Cryogenic Lithiation-Formylation pathway is the industry standard for high-purity synthesis of this isomer.[1] This method avoids the over-oxidation byproducts common with permanganate/chromate methods and ensures regioselectivity.[1]

Workflow Diagram: Lithiation-Formylation Route



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Figure 1: The regioselective synthesis pathway utilizing lithium-halogen exchange to install the formyl group.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of **3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde** from its bromo-precursor.

Reagents:

- 1-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq)[1]
- n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]
- Anhydrous Dimethylformamide (DMF) (1.5 eq)[1]
- Anhydrous Tetrahydrofuran (THF) (Solvent)[1]

Step-by-Step Procedure:

- System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (approx. 10 mL per gram of substrate).[1]
- Substrate Addition: Dissolve the bromo-precursor in the THF and cool the system to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75°C before proceeding to prevent benzyne formation.[1]
- Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain temperature below -70°C.
 - Observation: The solution may turn yellow/orange, indicating the formation of the aryl-lithium species.[1]

- Aging:[1] Stir at -78°C for 45 minutes to ensure complete halogen exchange.
- Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate to keep
to keep
- Warming & Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous ammonium chloride (
).[1]
- Isolation: Extract with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over
, and concentrate.[1][3]
- Purification: The crude oil is typically purified via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).[1]

Part 3: Reactivity & Applications[1][4][5][6]

This molecule is a "divergent intermediate." [1] Its reactivity is governed by the competition between the electrophilic aldehyde and the electron-deficient aromatic ring.

The "Kinase Hinge" Strategy (Reductive Amination)

The aldehyde is most commonly used to generate secondary amines or heterocycles that mimic the adenine ring of ATP in kinase inhibitors.[1]

- Mechanism: Condensation with a primary amine yields an imine (Schiff base), which is reduced (using
) to a benzylamine.[1]
- Why this Scaffold? The 2-F and 3-Cl atoms create a specific steric shape that can lock the drug molecule into a bioactive conformation within the protein pocket.

"Hotspot" Activation

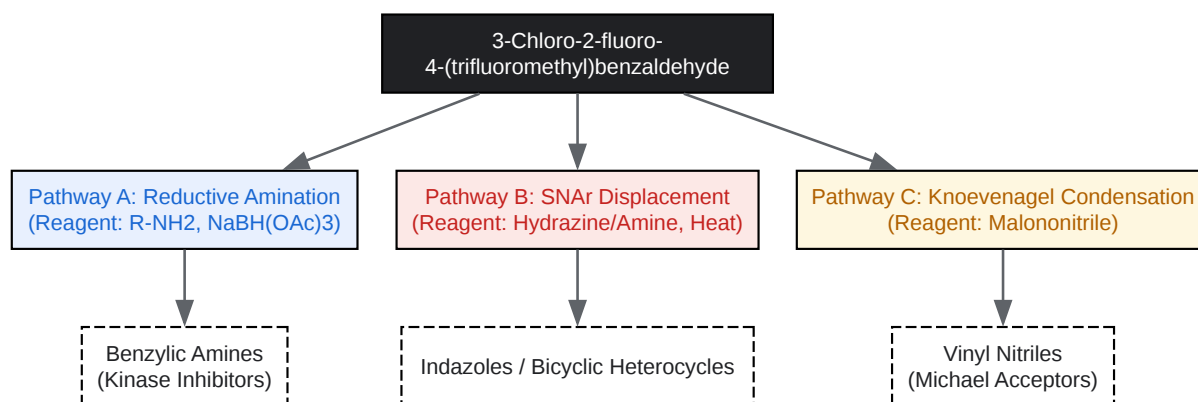
The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (

) because it is:

- Ortho to the electron-withdrawing Formyl group (Strong activation).
- Meta to the electron-withdrawing group.
- Inductively destabilized by the adjacent 3-Chloro group.

Researchers can displace the 2-Fluorine with hydrazines or guanidines to cyclize and form indazoles or quinazolines directly.

Reactivity Divergence Diagram



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Figure 2: Divergent synthetic utility showing three primary derivatization pathways.

Part 4: Handling & Safety Data[1]

- GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]
- Specific Hazard: As a poly-halogenated aldehyde, this compound can be lachrymatory (tear-inducing).[1] All operations must be performed in a fume hood.[1]

- Storage: Store under inert gas (

or Ar) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding benzoic acid (3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid) upon prolonged exposure to oxygen.[1]

References

- SynQuest Laboratories.Product Specification: **3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde** (CAS 134099-21-1).[1][4][5][6] Retrieved from [1]
- PubChem.Compound Summary: 4-(Trifluoromethyl)benzaldehyde Derivatives.[1] (General analog data used for property estimation).[1] Retrieved from [1]
- Schall, A., & Reiser, O. (2007).[1] Formylation of Arylmetal Reagents.[1][7][8] Science of Synthesis.[1] (Authoritative review on Lithiation-Formylation protocols). Retrieved from [1]
- Sigma-Aldrich.Building Blocks for Medicinal Chemistry: Fluorinated Benzaldehydes. Retrieved from [1]

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Sources

- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 885267-36-7,6-Bromo-3-fluoropyridine-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 5. 2-fluoro-4-(trifluoromethyl)benzaldehyde availability | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 134099-21-1 | 2815-7-10 | MDL MFCD23795322 | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- [7. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
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